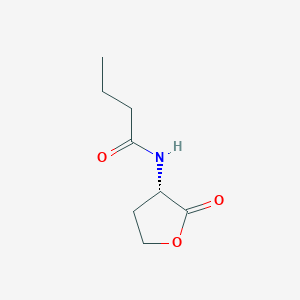

N-Butyryl-L-homoserine lactone

Description

Propriétés

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFNZZXXTGXBOG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435962 | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67605-85-0 | |

| Record name | N-Butyrylhomoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067605850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide, also known as N-butyryl-L-homoserine lactone, is a compound of significant interest in the field of microbiology and pharmacology due to its potential biological activities, particularly in quorum sensing (QS) modulation and antibacterial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various bacterial strains, and relevant research findings.

- Molecular Formula : C8H13NO3

- Molecular Weight : 171.19 g/mol

- CAS Number : 67605-85-0

N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide functions primarily as a signaling molecule in bacterial QS systems. It is involved in regulating gene expression in response to cell density, which can influence various virulence factors in pathogenic bacteria. The compound interacts with LuxIR family proteins, which are crucial for QS signaling in Gram-negative bacteria.

Antibacterial Activity

Research indicates that N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide exhibits significant antibacterial properties. A study evaluated its efficacy against clinical strains of Staphylococcus epidermidis and Staphylococcus aureus, revealing the following minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC):

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 0.087 | 0.174 |

| Staphylococcus aureus | 0.087 | 0.087 |

These results demonstrate that the compound is particularly effective against both strains at low concentrations, suggesting its potential as an antibacterial agent .

Anti-Biofilm Activity

The compound has also been assessed for its ability to inhibit biofilm formation. At a concentration of 3 mg/mL, it showed a notable reduction in biofilm formation by approximately 55% against tested bacterial strains . This property is critical as biofilms contribute to antibiotic resistance and chronic infections.

Quorum Sensing Inhibition

While N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide was evaluated for its anti-quorum sensing activity, results indicated weak inhibition at the tested concentrations . This suggests that while it may not effectively disrupt QS signaling pathways, it still possesses other beneficial antibacterial properties.

Study on Clinical Isolates

A comprehensive study focused on the interaction of N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide with various clinical isolates demonstrated its potential to inhibit virulence factors associated with bacterial infections. The study highlighted that compounds similar to this compound could significantly reduce the expression of QS-controlled genes in Pseudomonas aeruginosa, thereby mitigating its virulence .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide and bacterial receptors involved in QS. The docking analysis revealed multiple hydrogen bonds and hydrophobic interactions within the binding pocket of the target proteins, indicating a favorable binding affinity that correlates with its biological activity .

ADMET Analysis

An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis was conducted to assess the pharmacokinetic properties of N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide. Key findings include:

Applications De Recherche Scientifique

Pharmaceutical Applications

N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide is recognized for its role in the synthesis of bioactive compounds. Its unique structure allows it to interact with biological systems, making it a candidate for drug development.

Case Studies

- Antimicrobial Activity : Research indicates that N-butyryl-L-homoserine lactone can interfere with quorum sensing in bacteria such as Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence. By disrupting this signaling pathway, the compound may reduce bacterial infection severity .

- Cancer Research : Preliminary studies suggest that derivatives of this compound could exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways.

Microbiological Applications

N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide plays a pivotal role in microbial communication and regulation.

Quorum Sensing Inhibition

Quorum sensing is a mechanism used by bacteria to coordinate group behaviors based on population density. This compound acts as a signaling molecule that can be utilized to study bacterial communication systems.

Applications in Bioengineering

In bioengineering, manipulating quorum sensing pathways using compounds like this compound can lead to the development of novel strategies for controlling pathogenic bacteria without relying solely on traditional antibiotics .

Synthetic Chemistry Applications

The compound's reactivity makes it valuable in synthetic chemistry, particularly in the creation of complex organic molecules.

Synthesis Routes

N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide can be synthesized through various methods, including:

- Oxidation Reactions : The tetrahydrofuran ring can be oxidized to introduce functional groups that enhance its reactivity.

- Amide Formation : The coupling of butyric acid derivatives with appropriate amines allows for the formation of this amide structure .

Future Directions and Research Opportunities

Ongoing research into N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide could uncover further applications, particularly in:

- Drug Development : Investigating its potential as a scaffold for new drugs targeting bacterial infections or cancer.

- Biotechnology : Exploring its use in engineering microbial strains for enhanced production of bioactive compounds.

Comparaison Avec Des Composés Similaires

Structural Analogs: Homoserine Lactones (HSLs) with Varying Acyl Chains

Homoserine lactones differ in acyl chain length and substituents, impacting their biological activity and physicochemical properties.

Trends :

Substituted Aryl Derivatives

Compounds with aromatic substituents exhibit distinct physicochemical and biological profiles.

Key Observations :

Insights :

- Core modifications : Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) diverge from HSLs in application, focusing on material science .

- Hydroxyl groups : Introduce hydrogen-bonding capacity, affecting solubility and target interactions .

Research Findings and Trends

- Synthetic Yields : HSL analogs with simple acyl chains (e.g., butanamide, pentanamide) show moderate yields (45–51%), while aryl derivatives require stringent purification .

- Biological Activity : Shorter-chain HSLs (C4) are pivotal in early-stage biofilm formation, whereas longer chains (C8, C10) regulate late-stage virulence .

- Thermal Stability : Aryl-substituted derivatives exhibit higher thermal stability (e.g., 5i: 256–258°C) compared to aliphatic HSLs .

Méthodes De Préparation

Acylation of L-Homoserine Lactone

The most common method involves the acylation of L-homoserine lactone with butyryl chloride. The reaction proceeds under anhydrous conditions in the presence of a base such as triethylamine to neutralize HCl byproducts.

Reaction Scheme:

Optimized Conditions:

Table 1: Key Parameters for Acylation Reactions

| Acylating Agent | Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Butyryl chloride | Triethylamine | Dichloromethane | 68 | 95 |

| Butyric anhydride | Pyridine | THF | 55 | 90 |

Challenges:

Solid-Phase Synthesis

Solid-phase synthesis offers higher purity by immobilizing the homoserine lactone on a resin. Fmoc-protected L-homoserine lactone is coupled with butyric acid using carbodiimide activators like HBTU.

Advantages:

Typical Protocol:

-

Resin Activation: Wang resin pre-loaded with Fmoc-L-homoserine lactone.

-

Deprotection: 20% piperidine in DMF.

-

Coupling: Butyric acid, HBTU, and DIPEA in DMF (2 hours).

-

Cleavage: TFA/water (95:5) for 1 hour.

Yield: 50–60% with >98% purity.

Enzymatic and Microbial Biosynthesis

In Vitro Enzymatic Synthesis

Acyltransferase enzymes (e.g., RhlI in P. aeruginosa) catalyze the transfer of butyryl groups from butyryl-ACP to L-homoserine lactone.

Procedure:

-

Enzyme Source: Recombinant RhlI purified from E. coli.

-

Substrates: Butyryl-CoA and L-homoserine lactone.

-

Conditions: 37°C, pH 7.4, 2-hour incubation.

Yield: ~40% (lower than chemical methods but stereospecific).

Fermentation in Engineered Strains

Metabolically engineered E. coli strains overproduce C4-HSL by expressing rhlI and optimizing butyryl-CoA pools.

Key Modifications:

-

Deletion of fadE to prevent β-oxidation of butyryl-CoA.

Productivity: 120–150 mg/L in batch bioreactors.

Purification and Characterization

Chromatographic Techniques

Table 2: Purity Assessment by HPLC

| Method | Retention Time (min) | Purity (%) |

|---|---|---|

| Reverse-phase | 8.2 | 99.5 |

| Normal-phase | 12.7 | 97.8 |

Q & A

Q. How is N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide structurally characterized, and what analytical methods ensure its identity?

N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide (CAS 67605-85-0) is a chiral lactone derivative with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.2 g/mol . Structural confirmation typically employs:

- Nuclear Magnetic Resonance (NMR) : To verify stereochemistry (3S configuration) and backbone structure.

- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is standard, with retention time comparisons against reference standards .

- Mass Spectrometry (MS) : To confirm molecular ion peaks and fragmentation patterns .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Storage : Store at -20°C in airtight containers to prevent degradation; stability is validated for ≥4 years under these conditions .

- Handling : Use personal protective equipment (PPE), including gloves and lab coats, to avoid skin contact. Avoid inhalation of dust/aerosols .

- Waste Disposal : Incinerate in compliance with hazardous waste regulations, as specified in safety data sheets (SDS) .

Advanced Research Questions

Q. How does N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide function in bacterial quorum sensing, and what experimental models validate its activity?

This compound, also known as C4-HSL or N-butyryl-L-homoserine lactone , is a key autoinducer in Gram-negative bacterial communication . Methodological approaches include:

- Bioluminescence Assays : Using Vibrio fischeri or Pseudomonas aeruginosa reporter strains to quantify lux/R-based gene activation .

- Dose-Response Studies : Testing activity across concentrations (nM to μM) to establish EC₅₀ values .

- Competitive Inhibition : Co-administering with non-functional analogs (e.g., C8-HSL) to assess receptor specificity .

Q. What challenges arise in synthesizing enantiomerically pure N-[(3S)-2-Oxotetrahydrofuran-3-Yl]butanamide, and how are they addressed?

Synthesis requires chiral resolution to avoid racemization. Key strategies:

- Asymmetric Catalysis : Use of L-homoserine lactone precursors with chiral catalysts to preserve the 3S configuration .

- Chromatographic Purification : Preparative HPLC or chiral column separation to isolate the (3S)-enantiomer .

- Quality Control : Validate enantiopurity via polarimetry or chiral HPLC .

Q. How do environmental factors (pH, temperature) affect the stability of this compound, and how is degradation monitored?

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >8) due to lactone ring hydrolysis. Stability is optimal at pH 6–7 .

- Thermal Stability : Short-term exposure to 25°C is tolerated, but prolonged storage at 4°C reduces purity by ~5% over 6 months .

- Analytical Monitoring : Track degradation products (e.g., open-chain carboxylic acids) via LC-MS or NMR .

Data Contradictions and Resolution

Q. Discrepancies in reported bioactivity: How to reconcile conflicting data on its potency in quorum sensing?

Variations in EC₅₀ values (e.g., 10 nM vs. 50 nM in P. aeruginosa) may stem from:

- Strain-Specific Receptors : Differences in LuxR homologs across bacterial species .

- Experimental Design : Variability in growth media (e.g., LB vs. minimal media) affecting ligand-receptor binding .

Resolution : Standardize assays using isogenic reporter strains and controlled culture conditions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.